

2-Amino-4-bromo-3-fluorobenzoic acid derivatives and analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4-bromo-3-fluorobenzoic acid

Cat. No.: B1380586

[Get Quote](#)

An In-depth Technical Guide to **2-Amino-4-bromo-3-fluorobenzoic Acid** Derivatives and Analogs for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Halogenated Anthranilic Acids in Medicinal Chemistry

Anthranilic acid (2-aminobenzoic acid) and its analogs represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.^[1] Their utility stems from a versatile structure featuring an aromatic ring, a carboxylic acid, and an amino group, which allows for diverse chemical modifications to fine-tune biological activity. The strategic incorporation of halogens, particularly fluorine and bromine, has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.^{[2][3]}

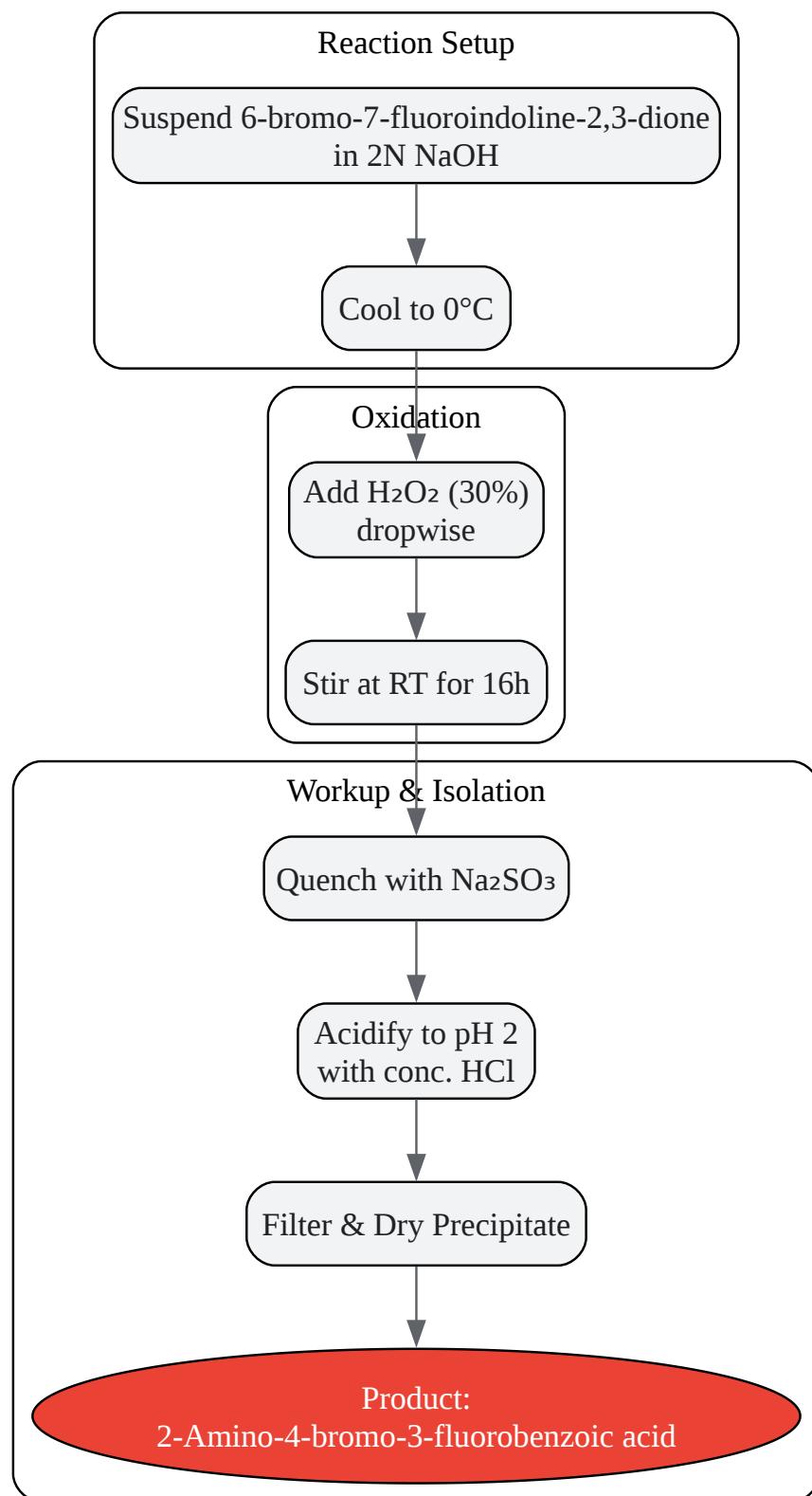
Fluorine, with its high electronegativity and small size, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.^{[2][4]} Bromine, a larger and more polarizable halogen, serves as a key reactive handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures like biaryl compounds.^[5]

This guide focuses on the **2-amino-4-bromo-3-fluorobenzoic acid** scaffold, a unique combination of these features. The ortho-amino and carboxylic acid groups provide a bidentate chelation site and opportunities for amide or ester formation, while the specific arrangement of fluorine and bromine dictates the electronic and steric landscape of the molecule. We will explore the synthesis of this core structure, the derivatization strategies it enables, its structure-activity relationships, and its potential applications in the development of novel therapeutics.

Part 1: Synthesis of the Core Scaffold and Key Derivatives

The synthetic accessibility of the core scaffold is paramount for its exploration in drug discovery programs. A reliable and scalable synthesis is the first step in building a library of derivatives for biological screening.

Synthesis of 2-Amino-4-bromo-3-fluorobenzoic Acid


A common and high-yielding route to the title compound involves the oxidative cleavage of a substituted isatin (indoline-2,3-dione).^[6] This method is efficient and avoids harsh conditions that could compromise the sensitive functional groups.

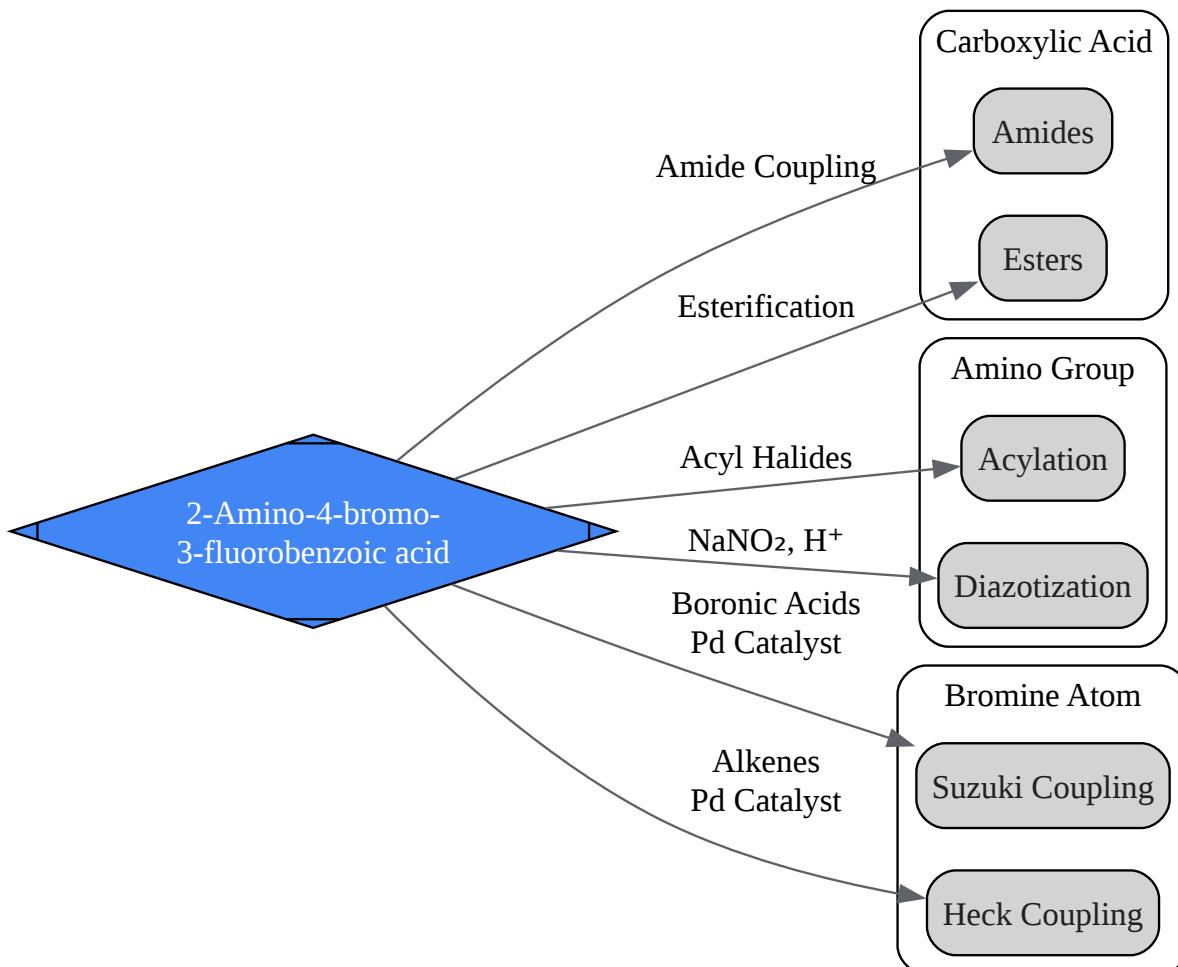
Experimental Protocol: Synthesis via Oxidative Cleavage^[6]

- Reaction Setup: A mixture of 6-bromo-7-fluoroindoline-2,3-dione (18.9 g, 77.5 mmol) is suspended in 2 N sodium hydroxide (350 mL) in a suitable reaction vessel and cooled to 0°C in an ice bath.
- Oxidation: Hydrogen peroxide (30% aqueous solution, 40 mL) is added dropwise to the cooled mixture.
 - Causality Insight: The basic conditions deprotonate the isatin, making it susceptible to nucleophilic attack by the hydroperoxide anion generated from H₂O₂. This initiates the oxidative cleavage of the C2-C3 bond of the dione ring system.
- Reaction Progression: The mixture is allowed to warm to room temperature and stirred for 16 hours.

- Quenching: The reaction is carefully quenched by the addition of sodium sulfite (Na_2SO_3) to decompose any remaining hydrogen peroxide.
- Acidification and Precipitation: The mixture is acidified with concentrated hydrochloric acid (HCl) to a pH of 2. This protonates the carboxylate, causing the desired **2-amino-4-bromo-3-fluorobenzoic acid** to precipitate out of the solution.
 - Trustworthiness Check: Monitoring the pH is critical. Over-acidification can lead to side reactions, while insufficient acidification will result in a low yield as the product remains dissolved as its carboxylate salt.
- Isolation: The precipitate is collected by filtration, washed with cold water, and dried to afford the product as a white solid (17 g, 94% yield).

Diagram: Synthetic Workflow for the Core Scaffold

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **2-amino-4-bromo-3-fluorobenzoic acid**.

Strategies for Derivatization

The **2-amino-4-bromo-3-fluorobenzoic acid** scaffold offers three primary points for chemical modification: the carboxylic acid, the amino group, and the bromine atom. This versatility allows for the creation of large and diverse compound libraries.

- Carboxylic Acid Modification: Standard coupling reactions can be used to form amides and esters, introducing a wide range of substituents.
- Amino Group Modification: The amino group can be acylated, alkylated, or used as a nucleophile in various reactions. It can also be converted to other functional groups via diazotization, such as in the Sandmeyer reaction. A patent describes a similar process where a 2-amino-4-bromo-5-fluorobenzoic acid methyl ester is converted to a 2-iodo derivative via diazotization followed by reaction with an iodide salt.^[7]
- Bromine Atom Modification: The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for creating biaryl structures or introducing complex carbon-based substituents.^[5]

Diagram: General Derivatization Pathways

[Click to download full resolution via product page](#)

Caption: Key derivatization points on the core scaffold.

Part 2: Physicochemical Properties and Structure-Activity Relationships (SAR)

The biological activity of a drug candidate is intrinsically linked to its physicochemical properties and the spatial arrangement of its functional groups.

Physicochemical Data

Understanding properties like molecular weight, polarity, and acidity is crucial for predicting a compound's behavior in biological systems.

Property	2-Amino-4-bromo-3-fluorobenzoic acid	2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid
CAS Number	1416013-62-1[6][8]	1698027-17-6[9]
Molecular Formula	C ₇ H ₅ BrFNO ₂ [6][8]	C ₇ H ₄ BrClFNO ₂ [9]
Molecular Weight	234.02 g/mol [6][8]	268.47 g/mol [9]
Hydrogen Bond Donors	2	2
Hydrogen Bond Acceptors	3	3
Polar Surface Area	63.3 Å ² [8]	63.3 Å ² [9]

Data sourced from PubChem.[8][9]

Insights into Structure-Activity Relationships (SAR)

While direct SAR studies on **2-amino-4-bromo-3-fluorobenzoic acid** are emerging, we can infer likely trends from related halogenated benzoic and anthranilic acids.[10][11]

- **The Role of Fluorine:** The fluorine atom at the 3-position is strongly electron-withdrawing. This influences the acidity of the carboxylic acid and the basicity of the aniline nitrogen.[10] This modulation can be critical for optimizing binding interactions with target proteins, such as enzymes or receptors, where charge-charge interactions or hydrogen bonding are key.[2][4]
- **The Impact of Bromine:** The bromine at the 4-position primarily serves two roles. First, its size and position create specific steric bulk that can either be beneficial for fitting into a binding pocket or detrimental due to steric hindrance. Second, as previously mentioned, it is a key synthetic handle for introducing further diversity via cross-coupling.[5]
- **The Amino-Carboxylic Acid Moiety:** The ortho-relationship of the amino and carboxylic acid groups allows for intramolecular hydrogen bonding, which can influence the molecule's

conformation and planarity. This arrangement is also a known pharmacophore in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[\[1\]](#)

Diagram: Conceptual SAR Model

Caption: Key structural features influencing biological activity.

Part 3: Applications in Drug Discovery and Research

Anthranilic acid derivatives have demonstrated a wide spectrum of biological activities, making them attractive starting points for drug discovery campaigns.[\[1\]](#)

Antimicrobial and Antitubercular Agents

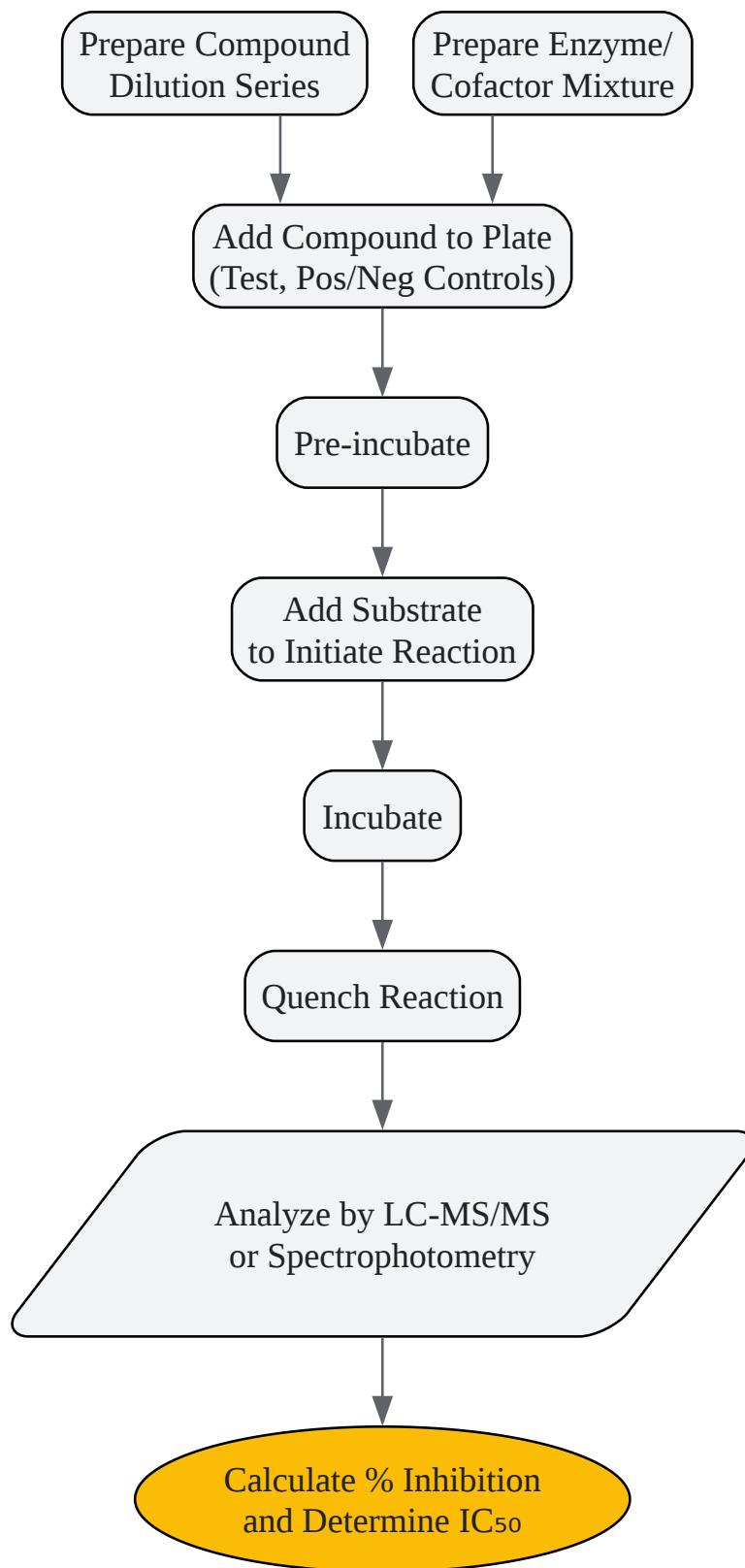
Mycolic acids are essential components of the cell wall of *Mycobacterium tuberculosis*, the pathogen responsible for tuberculosis. The enzyme MabA (FabG1) is a critical part of the fatty acid synthase-II (FAS-II) system that produces these mycolic acids. Recently, anthranilic acid derivatives have been identified as inhibitors of MabA.[\[12\]](#) SAR studies on these inhibitors explored modifications around the anthranilic acid core, including the introduction of halogens. The research confirmed the direct binding of a fluorinated analog to the MabA enzyme using ¹⁹F ligand-observed NMR experiments.[\[12\]](#) While the specific compound of this guide was not tested, its structural similarity makes it a compelling candidate for evaluation in this area.

Anticancer Therapeutics

The far upstream element (FUSE) binding protein 1 (FUBP1) is a master regulator of several important genes, including the proto-oncogene c-Myc. Overexpression of c-Myc is a hallmark of many cancers. A recent study identified anthranilic acid derivatives as inhibitors of FUBP1 function, leading to reduced c-Myc expression and depletion of intracellular polyamines, which are essential for cell growth.[\[13\]](#) The identified lead compounds act synergistically with existing drugs like difluoromethylornithine (DFMO). The modular nature of the **2-amino-4-bromo-3-fluorobenzoic acid** scaffold makes it an ideal platform for designing new FUBP1 inhibitors with potentially increased potency.

Anti-inflammatory Agents

The structural resemblance of anthranilic acids to salicylic acid has led to their investigation as anti-inflammatory agents.[\[14\]](#) The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. The specific halogenation pattern of **2-amino-4-bromo-3-fluorobenzoic acid** could lead to derivatives with potent and selective COX inhibition or other novel anti-inflammatory mechanisms.[\[14\]](#)


Protocol: In Vitro Enzyme Inhibition Assay (General Workflow)

This protocol outlines a general workflow for assessing the inhibitory activity of a synthesized derivative against a target enzyme, such as MabA.[\[12\]](#)

- Compound Preparation: Prepare a stock solution of the test compound (e.g., a derivative of **2-amino-4-bromo-3-fluorobenzoic acid**) in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of test concentrations.
- Enzyme Reaction Mixture: In a microplate well, combine the buffer, the enzyme (e.g., recombinant MabA), and the necessary co-factors (e.g., NADPH).
- Pre-incubation: Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO). Pre-incubate the plate for a set time (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: Add the enzyme's substrate (e.g., acetoacetyl-CoA) to all wells to start the reaction.
- Reaction Progression and Termination: Allow the reaction to proceed for a defined period. Terminate the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
- Detection and Analysis: Quantify the product formation or substrate depletion using a suitable detection method, such as LC-MS/MS or a spectrophotometric assay.[\[12\]](#)
- Data Processing: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the

inhibitor concentration and fit the data to a dose-response curve to determine the IC_{50} value (the concentration required to inhibit 50% of the enzyme's activity).

Diagram: Enzyme Inhibition Assay Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Outlook

The **2-amino-4-bromo-3-fluorobenzoic acid** scaffold is a strategically designed building block for modern medicinal chemistry. It combines the proven utility of the anthranilic acid core with the powerful modulating effects of fluorine and the synthetic versatility of bromine. The synthetic route is straightforward and high-yielding, making it an accessible starting point for library synthesis.

Future research should focus on systematically exploring the derivatization potential of this scaffold and screening the resulting compounds against a wide range of biological targets, particularly in oncology, infectious diseases, and inflammation. The insights gained from SAR studies on these derivatives will be invaluable for the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Amino-4-bromo-3-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 8. 2-Amino-4-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 89264002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | C7H4BrClFNO2 | CID 118010157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Amino-4-bromo-3-fluorobenzoic acid derivatives and analogs]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1380586#2-amino-4-bromo-3-fluorobenzoic-acid-derivatives-and-analogs\]](https://www.benchchem.com/product/b1380586#2-amino-4-bromo-3-fluorobenzoic-acid-derivatives-and-analogs)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com